molecular formula C11H14ClNO B6601148 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide CAS No. 13230-84-7

2-Chloro-N-methyl-N-(2-phenylethyl)acetamide

Cat. No.: B6601148
CAS No.: 13230-84-7
M. Wt: 211.69 g/mol
InChI Key: SRAMTXJPLPJVNA-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-(2-phenylethyl)acetamide is an organic compound with the molecular formula C11H14ClNO It is a derivative of acetamide, characterized by the presence of a chloro group, a methyl group, and a phenylethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide typically involves the reaction of N-methyl-N-(2-phenylethyl)amine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-methyl-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The phenylethyl group can undergo oxidation to form corresponding ketones or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in anhydrous conditions.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Formation of substituted acetamides.

    Hydrolysis: Formation of carboxylic acids and amines.

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

2-Chloro-N-methyl-N-(2-phenylethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The phenylethyl group may interact with hydrophobic pockets in proteins, influencing their function. The overall effect of the compound depends on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide
  • 2-Chloro-N-(2-phenylethyl)acetamide
  • N-(2-Phenylethyl)chloroacetamide

Uniqueness

2-Chloro-N-methyl-N-(2-phenylethyl)acetamide is unique due to the presence of both a chloro group and a phenylethyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

IUPAC Name

2-chloro-N-methyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-13(11(14)9-12)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAMTXJPLPJVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502494
Record name 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13230-84-7
Record name 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of chloroacetylchloride (10.0 g, 88.7 mmol) in tetrahydrofuran (50 mL) was added to a solution of N-methylphenethylamine (10.0 g, 73.9 mmol) and triethylamine (11.2 g, 110.8 mmol) in tetrahydrofuran (200 mL) cooled by a water/ice bath. The reaction mixture was allowed to warm to ambient temperature. After stirring for 6 h, the reaction mixture was filtered and the filtrate was concentrated in vacuo to give SiO2, 1:1 ethyl acetate/hexane) to give 13.5 g (86.6%) of brown oil.
Quantity
10 g
Type
reactant
Reaction Step One
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10 g
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11.2 g
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reactant
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50 mL
Type
solvent
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200 mL
Type
solvent
Reaction Step One
Yield
86.6%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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